1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl-
Description
1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl- is a heterocyclic compound that features a fused ring system combining imidazole and pyrazine moieties
Properties
IUPAC Name |
2-(methoxymethyl)-3,5,6-trimethylimidazo[4,5-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-6-7(2)12-10-9(11-6)13-8(5-15-4)14(10)3/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJFAKGKARNPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)N=C(N2C)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485645 | |
| Record name | 1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61982-40-9 | |
| Record name | 1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl- typically involves multi-step procedures starting from readily available precursors. One common method includes the cyclization of appropriate diamines with dicarbonyl compounds under acidic or basic conditions. Specific reaction conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps often include crystallization, distillation, or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or methoxymethyl positions, often using halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as primary amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyrazine oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological pathways and processes. Specific pathways may include inhibition of enzyme activity or interference with DNA replication.
Comparison with Similar Compounds
1H-Imidazo[4,5-b]pyrazine: The parent compound without the methoxymethyl and trimethyl substitutions.
2-Methyl-1H-imidazo[4,5-b]pyrazine: A simpler derivative with a single methyl group.
1H-Imidazo[4,5-b]pyridine: A related heterocycle with a pyridine ring instead of pyrazine.
Uniqueness: 1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxymethyl and trimethyl groups can enhance its solubility, stability, and ability to interact with biological targets compared to its simpler analogs.
This detailed overview provides a comprehensive understanding of 1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
